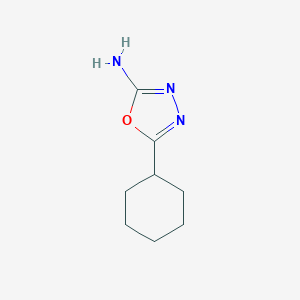

5-Cyclohexyl-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality 5-Cyclohexyl-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexyl-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJOXDBKXBMZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588039 |

Source

|

| Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98427-18-0 |

Source

|

| Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] The 2-amino substituted variant, specifically, serves as a crucial building block in the development of novel therapeutic agents across a spectrum of activities, including antibacterial, anticancer, and anti-inflammatory applications.[3][4] 5-Cyclohexyl-1,3,4-oxadiazol-2-amine, incorporating a lipophilic cyclohexyl moiety, represents a key intermediate for lead optimization programs, demanding robust and scalable synthetic access.

This guide provides a detailed exploration of the principal and alternative synthetic pathways to 5-Cyclohexyl-1,3,4-oxadiazol-2-amine. We will dissect the mechanistic rationale behind preferred routes, offer field-tested protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Primary Synthesis Pathway: Cyclodesulfurization of an Acylthiosemicarbazide Intermediate

The most prevalent and versatile strategy for constructing 2-amino-1,3,4-oxadiazoles is the cyclization of an acylthiosemicarbazide precursor. This approach is favored due to its efficiency, high yields, and the superior reactivity of the thiosemicarbazide intermediate compared to its semicarbazide analog.[5] The enhanced polarizability of the sulfur atom in the thiourea moiety facilitates activation and subsequent intramolecular cyclization.[5]

The overall workflow can be visualized as a two-stage process: formation of the key thiosemicarbazide intermediate followed by a reagent-mediated cyclization.

Caption: Workflow for the primary synthesis of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine.

Stage 1: Synthesis of the 1-(Cyclohexanecarbonyl)thiosemicarbazide Intermediate

The cornerstone of this pathway is the reliable synthesis of the acylthiosemicarbazide intermediate. This is typically achieved by the acylation of a suitable hydrazide with an isothiocyanate source.

Experimental Protocol:

-

Preparation of Cyclohexanecarbohydrazide:

-

A mixture of the starting carboxylic acid (e.g., cyclohexanecarboxylic acid) is first converted to its corresponding ester (e.g., methyl cyclohexanecarboxylate) via standard Fischer esterification.

-

The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield cyclohexanecarbohydrazide. The product can be isolated upon cooling and filtration.

-

-

Formation of 1-(Cyclohexanecarbonyl)thiosemicarbazide:

-

The cyclohexanecarbohydrazide is dissolved in a suitable solvent (e.g., ethanol).

-

An isothiocyanate is introduced to acylate the hydrazide. While various isothiocyanates can be used, this intermediate is often prepared from the reaction with sources like ammonium or potassium thiocyanate under acidic conditions.[1]

-

The reaction mixture is heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC). The resulting 1-acylthiosemicarbazide often precipitates upon cooling and can be purified by recrystallization.

-

Stage 2: Reagent-Mediated Cyclodesulfurization

The critical step is the intramolecular cyclization of the acylthiosemicarbazide. The choice of reagent dictates the reaction conditions and mechanism, offering flexibility to the synthetic chemist.

Causality Behind Reagent Choice:

-

Tosyl Chloride (p-TsCl) / Pyridine: This system is highly effective. Tosyl chloride activates the thiocarbonyl group, making the sulfur a good leaving group. The basic pyridine acts as a proton scavenger and catalyst. This method consistently provides high yields and is often superior to methods starting from semicarbazides.[5]

-

Carbodiimides (e.g., EDC·HCl): Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) are excellent dehydrating agents that promote cyclization by activating the thiocarbonyl group, leading specifically to the 2-amino-1,3,4-oxadiazole with high regioselectivity.[6][7]

-

Oxidizing Agents (e.g., I₂, DBDMH): Oxidative cyclization is a powerful alternative. Reagents like iodine (often with potassium iodide) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) facilitate the cyclodesulfurization process.[1][8][9] These methods are advantageous due to the use of inexpensive and relatively safe reagents, making them suitable for larger-scale synthesis.[9]

Detailed Protocol: p-Toluenesulfonyl Chloride-Mediated Cyclization [5]

-

Reaction Setup: The precursor, 1-(cyclohexanecarbonyl)thiosemicarbazide, is suspended in a suitable aprotic solvent such as Tetrahydrofuran (THF).

-

Reagent Addition: Triethylamine or pyridine (2.2 equivalents) is added, followed by the slow addition of p-toluenesulfonyl chloride (1.2 equivalents).[6]

-

Reaction Execution: The mixture is heated to reflux (approx. 65-70 °C) and stirred for 5-6 hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 5-Cyclohexyl-1,3,4-oxadiazol-2-amine.

Alternative Pathway: Oxidative Cyclization of a Semicarbazone

An alternative and direct route to the target molecule has been documented, starting from cyclohexanecarboxaldehyde and semicarbazide. This pathway avoids the isolation of the acylhydrazide intermediate but relies on a different type of oxidative cyclization.[10]

Caption: Workflow for the alternative synthesis via a semicarbazone intermediate.

This method leverages the in-situ formation of a semicarbazone, which is then cyclized.

Experimental Protocol: [10]

-

Semicarbazone Formation: A solution of semicarbazide hydrochloride (1.05 equivalents) and sodium acetate (1.05 equivalents) in water is cooled in an ice bath. Cyclohexanecarboxaldehyde (1.0 equivalent) and THF are added, and the mixture is stirred for approximately 1.5 hours to form the semicarbazone intermediate.

-

Oxidative Cyclization: To the reaction mixture, additional THF, potassium carbonate (2.5 equivalents), and Chloramine-T trihydrate (1.4 equivalents) are added.

-

Reaction Execution: The mixture is stirred at room temperature for 3 hours.

-

Work-up and Isolation: The reaction is quenched and washed with a solution of sodium bisulfite and brine. The organic layer is separated. An acidic extraction is performed, followed by basification of the aqueous layer to a pH >12 with a strong base (e.g., 10 M NaOH).

-

Product Collection: The resulting solid precipitate is collected by filtration, washed with water, and dried under reduced pressure to yield the title compound.

Comparative Analysis of Synthetic Pathways

The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reagents.

| Feature | Primary Pathway (Thiosemicarbazide) | Alternative Pathway (Semicarbazone) |

| Starting Materials | Cyclohexanecarboxylic Acid, Hydrazine, Isothiocyanate source | Cyclohexanecarboxaldehyde, Semicarbazide HCl |

| Key Intermediate | 1-(Cyclohexanecarbonyl)thiosemicarbazide | Cyclohexanecarboxaldehyde semicarbazone |

| Key Reagents | p-TsCl, EDC, I₂, or other cyclizing agents | Chloramine-T, K₂CO₃ |

| Reported Yield | Generally good to excellent (78-99% for cyclization step)[5] | Moderate (Reported as 60%)[10] |

| Advantages | High yields, high purity, versatile (many cyclization reagents), well-established for various analogs. | One-pot potential from aldehyde, readily available starting materials. |

| Disadvantages | Multi-step process (hydrazide and thiosemicarbazide formation). Use of potentially noxious reagents like POCl₃ in some variations. | Lower reported yield, potential for side reactions during oxidation. |

Conclusion

The synthesis of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine is most robustly and efficiently achieved via the cyclodesulfurization of a 1-(cyclohexanecarbonyl)thiosemicarbazide intermediate . This pathway offers superior yields and methodological flexibility through the choice of various effective cyclization reagents, such as tosyl chloride or EDC·HCl. While the alternative route starting from cyclohexanecarboxaldehyde provides a more direct, one-pot approach, it has been reported with more moderate yields. For researchers in drug development requiring high-purity material and scalable conditions, the primary thiosemicarbazide pathway represents the self-validating system of choice.

References

-

Piatnitski Chekler, E., et al. (2008). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Organic Letters. Available at: [Link]

-

de Oliveira, R. B., et al. (2011). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Química Nova. Available at: [Link]

-

Yang, S., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

- Asakura, N., et al. (2022). Patent US2022/169640 A1.

-

Rivera, D. G., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters. Available at: [Link]

-

Bhat, M. A., et al. (2011). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

MDPI (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]

-

ACS Publications (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

ResearchGate (2015). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Request PDF. Available at: [Link]

-

Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. Available at: [Link]

-

Rastkar, M. B., et al. (2022). A Convenient One-Pot Synthesis of 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides via Aza-Wittig/Isocyanide-based Three-Component Reaction. ResearchGate. Available at: [Link]

-

Le, T. V., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Journal of the Iranian Chemical Society. Available at: [Link]

-

Yang, G., et al. (2019). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. jchemrev.com [jchemrev.com]

- 10. 5-cyclohexyl-1,3,4-oxadiazol-2-amine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Characterization of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. The 2-amino-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and versatile biological activities. This guide provides an in-depth technical analysis of the essential spectroscopic data required to characterize a specific analogue, 5-Cyclohexyl-1,3,4-oxadiazol-2-amine. We will explore the theoretical underpinnings and practical application of Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the definitive identification of this target molecule. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established principles and spectral data from closely related structures to offer a robust analytical framework.

Introduction: The Analytical Imperative

The 1,3,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of a cyclohexyl group at the 5-position and an amine at the 2-position creates a molecule with a distinct polarity and structural profile, necessitating rigorous analytical confirmation post-synthesis.

This guide serves as a practical protocol for researchers who have synthesized 5-Cyclohexyl-1,3,4-oxadiazol-2-amine (C₈H₁₃N₃O, Mol. Wt.: 167.21 g/mol ) and require a validated method for its structural elucidation. The subsequent sections detail the expected outcomes from mass spectrometry and NMR analyses, explaining the causality behind experimental choices and the logic of spectral interpretation.

Analytical Workflow for Structural Confirmation

A robust analytical workflow is critical for ensuring the identity and purity of a newly synthesized compound. The process is sequential, with each step providing a layer of evidence that culminates in unambiguous structure confirmation.

Mass Spectrometry (MS) Analysis: The Molecular Weight Gatekeeper

Mass spectrometry is the first line of analytical defense, providing a rapid and accurate determination of the molecular weight of the synthesized compound.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of the 2-amino-1,3,4-oxadiazole moiety ensures good solubility.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for polar molecules prone to fragmentation, as it typically produces an intact molecular ion.

-

Mode of Operation: Operate in positive ion mode. The basic nitrogen atoms of the amine group and the oxadiazole ring are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500 Da.

Predicted Mass Spectrum and Interpretation

The molecular formula C₈H₁₃N₃O gives a monoisotopic mass of 167.1059 Da. In positive mode ESI-MS, the primary observed ion should be the protonated molecule [M+H]⁺.

| Predicted Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₈H₁₄N₃O]⁺ | 168.1131 | The protonated molecular ion; confirms the molecular weight of the target compound.[4] |

| [M+Na]⁺ | [C₈H₁₃N₃ONa]⁺ | 190.0951 | A common adduct seen in ESI-MS, resulting from trace sodium ions in the solvent or on glassware.[4] |

Trustworthiness Check: The observation of a base peak at m/z 168.1131, corresponding to the calculated exact mass of the protonated molecule, provides high confidence in the elemental composition of the synthesized product. Fragmentation patterns, though typically minimal in ESI, can provide further structural clues. A potential fragmentation could involve the loss of the cyclohexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the definitive connectivity map of the molecule, detailing the chemical environment of each proton and carbon atom.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine are numbered as shown below.

¹H NMR Analysis

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it effectively solubilizes a wide range of organic compounds and, crucially, its residual water peak does not obscure most signals. It also allows for the observation of exchangeable protons like those of the amine group (-NH₂), which appear as a distinct signal.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum with a standard pulse program, typically acquiring 16-32 scans for a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) and Interpretation:

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 6.8 - 7.2 | br s | 2H | -NH₂ | The amine protons are exchangeable and typically appear as a broad singlet. Their chemical shift is concentration and temperature-dependent. In DMSO, they are clearly observable.[1][2] |

| b | ~ 2.6 - 2.8 | m | 1H | CH (C1') | This methine proton is attached to the carbon adjacent to the electron-withdrawing oxadiazole ring, causing it to be the most deshielded of the aliphatic protons.[5] |

| c, d, e | ~ 1.1 - 2.0 | m | 10H | -CH₂ - (C2'-C6') | The ten protons of the cyclohexyl methylene groups will overlap, creating a complex multiplet in the typical aliphatic region.[6][7] The complexity arises from axial and equatorial protons having slightly different chemical environments. |

¹³C NMR Analysis

Experimental Protocol:

-

Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) and Interpretation:

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 168.0 | C 2 | The C2 carbon is bonded to two electronegative nitrogen atoms and is part of a C=N bond, resulting in a significant downfield shift. This is characteristic of the 2-position in 2-amino-1,3,4-oxadiazoles.[1][2] |

| ~ 164.0 | C 5 | The C5 carbon, also part of a C=N bond and attached to the ring oxygen, is also highly deshielded, appearing at a slightly different chemical shift than C2.[8] |

| ~ 35.0 | C 1' | The methine carbon of the cyclohexyl group, directly attached to the oxadiazole ring. |

| ~ 31.0 | C 2' / C6' | The two equivalent carbons adjacent to the methine carbon.[9] |

| ~ 26.0 | C 4' | The carbon at the para-position relative to the oxadiazole ring.[9] |

| ~ 25.5 | C 3' / C5' | The two equivalent carbons at the meta-position.[9] |

Conclusion

The structural confirmation of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine is reliably achieved through a combination of mass spectrometry and NMR spectroscopy. ESI-MS will confirm the molecular weight with high accuracy via the [M+H]⁺ ion at m/z 168.1131. The ¹H NMR spectrum will distinctly show the amine protons, the unique methine proton of the cyclohexyl ring, and a complex multiplet for the remaining methylene protons. Finally, the ¹³C NMR spectrum will provide the key signature of the oxadiazole ring with two highly deshielded carbons above 160 ppm, along with the four distinct signals corresponding to the carbons of the cyclohexyl moiety. Together, these spectral data points form a unique fingerprint, providing irrefutable evidence for the successful synthesis of the target compound.

References

-

Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). Available at: [Link]

-

Svirskis, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. Available at: [Link]

-

Eliel, E. L., & Manoharan, M. (1982). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 76, 3223. Available at: [Link]

-

Selva, A., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Wu, W., et al. (2019). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. docbrown.info. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available at: [Link]

-

Wu, W., et al. (2019). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. Available at: [Link]

-

Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. Available at: [Link]

-

Robert, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Uslu, H., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]

-

SpectraBase. (n.d.). 1-Cyclohexylheptane - Optional[13C NMR] - Chemical Shifts. spectrabase.com. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane. docbrown.info. Available at: [Link]

-

Gomaa, A. M. (2021). Synthesis and Screening of New[1][5][10]Oxadiazole,[1][8][10]Triazole, and[1][8][10]Triazolo[4,3-b][1][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. docbrown.info. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. organicchemistrydata.org. Available at: [Link]

-

PubChemLite. (n.d.). 5-cyclohexyl-1,3,4-oxadiazol-2-amine. pubchemlite.com. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-cyclohexyl-1,3,4-oxadiazol-2-amine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Biological Targets of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] However, the specific biological targets of many analogues, including 5-Cyclohexyl-1,3,4-oxadiazol-2-amine, remain uncharacterized. This guide delineates a comprehensive, multi-faceted strategy for the de novo identification of its biological targets. We eschew a rigid, templated approach in favor of a logical, causality-driven workflow that integrates robust computational prediction with rigorous experimental validation. This document serves as a technical whitepaper, providing not just a series of steps, but the scientific rationale underpinning each stage of the target discovery process. We will navigate from initial in silico screening to the generation of actionable, validated data, thereby establishing a clear pathway for elucidating the mechanism of action and therapeutic potential of this promising compound.

The 1,3,4-Oxadiazole Scaffold: A Profile of Therapeutic Versatility

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable pharmacokinetic properties and its ability to act as a bioisostere for amide and ester groups.[2] This versatility has led to the development of 1,3,4-oxadiazole derivatives with a wide array of biological activities. A survey of the literature reveals the extensive therapeutic landscape occupied by this chemical class.

| Reported Biological Activity | Potential Target Class/Mechanism | References |

| Anticancer / Cytotoxic | Enzyme Inhibition (HDAC, MMP-9, Thymidine Phosphorylase), Apoptosis Induction | [3][4] |

| Antimicrobial / Antibacterial | Enzyme Inhibition (Peptide Deformylase, CYP51) | [5][6] |

| Antidiabetic | Enzyme Inhibition (α-glucosidase) | [7] |

| Anti-inflammatory | Modulation of inflammatory pathways | [1][8] |

| Neurological | Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase) | [9] |

| Antihypertensive | Varies | [5] |

| Anticonvulsant | Varies | [2][5] |

Given this precedent, it is highly probable that 5-Cyclohexyl-1,3,4-oxadiazol-2-amine interacts with one or more specific biological macromolecules to elicit a cellular response. The core challenge, and the focus of this guide, is to identify these targets in the absence of prior experimental data.

Part I: In Silico Target Prediction Workflow - From Structure to Hypothesis

The initial phase of target identification for a novel compound is most efficiently and economically performed using computational methods.[10] These in silico techniques leverage vast biological and chemical databases to generate high-probability hypotheses about a molecule's biological partners.[10][11] Our workflow is designed to be a self-validating system, where consensus from multiple predictive methods strengthens the rationale for advancing a target to experimental validation.

The Causality of the Computational Approach

The fundamental principle is that a small molecule's biological activity is a direct function of its structure. Therefore, by comparing the structure of our query compound, 5-Cyclohexyl-1,3,4-oxadiazol-2-amine, to libraries of compounds with known biological targets, we can infer its likely targets. This can be achieved through two primary lenses: 2D/3D similarity (ligand-based) and complementarity to a protein's binding site (structure-based).

Detailed Protocol: In Silico Target Prediction

Objective: To generate a prioritized list of potential biological targets for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine.

1. Compound Preparation & Input:

- Action: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine. For 3D-dependent methods, convert the SMILES to a 3D structure using a tool like Open Babel or the modeling functions within a molecular operating environment, followed by energy minimization.

- Causality: The SMILES string is a universal 2D representation required by most prediction servers. An energy-minimized 3D conformer is essential for shape-based similarity and molecular docking to ensure the molecule's most probable and lowest energy state is used for calculations.

2. Ligand-Based Target Prediction:

- Action: Submit the compound's SMILES string to multiple web-based target prediction servers. These platforms compare the query molecule to databases of known ligands.[1][12]

- SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.[1][12]

- SuperPred: Employs a machine learning model based on logistic regression.

- 3DSTarPred: Focuses on 3D shape similarity.[13]

- Causality: This step is based on the "similar property principle": structurally similar molecules are likely to have similar biological targets.[1] Using multiple servers provides a consensus view, reducing the likelihood of method-specific artifacts.

3. Database Similarity Search:

- Action: Perform a similarity search in large chemical databases such as ChEMBL and PubChem .[7][10][11][14]

- ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data.[6][10][14][15]

- PubChem: A vast public repository of chemical substances and their biological activities.[5][7][11]

- Causality: This direct search can identify close structural analogs that may have been published but are not yet incorporated into the training sets of all prediction servers. The bioactivity data (e.g., IC50, Ki) associated with these analogs provides direct, experimentally-derived hypotheses about potential targets.

4. Pharmacophore Modeling:

- Action: Develop a 3D pharmacophore model. This can be based on a set of known active 1,3,4-oxadiazole derivatives that target a specific protein family (e.g., kinases, proteases) identified in the previous steps.[16][17] The model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.

- Causality: Pharmacophore modeling abstracts chemical structures into functional features, allowing for the identification of structurally diverse compounds that may still interact with the same target. This approach is powerful for scaffold hopping and understanding the key interaction points.[16][17]

5. Target Prioritization & Molecular Docking:

- Action:

- Consolidate Data: Compile a list of all predicted targets from the above methods.

- Prioritize: Rank the targets based on consensus. A target predicted by multiple, orthogonal methods receives a higher priority.

- Molecular Docking: For the top 3-5 prioritized targets, perform molecular docking. This involves obtaining the crystal structure of the target protein from the Protein Data Bank (PDB) and computationally "placing" the 3D structure of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine into the protein's active site.

- Causality: Docking provides a structure-based validation of the ligand-based hypotheses. It assesses the steric and energetic feasibility of the compound binding to the predicted target, calculating a binding affinity score and visualizing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. A favorable docking score and a plausible binding pose significantly increase confidence in the prediction.

Part II: Experimental Validation - From Hypothesis to Confirmed Target

The Logic of Experimental Validation

The validation process follows a logical progression from simple, direct biochemical assays to more complex, physiologically relevant cell-based models.[20] This ensures that we first confirm a direct molecular interaction (e.g., enzyme inhibition) before investing resources in understanding its effect in a cellular context.

Detailed Protocol: Biochemical Enzyme Inhibition Assay

Objective: To determine if 5-Cyclohexyl-1,3,4-oxadiazol-2-amine directly inhibits the activity of a top-predicted enzyme target (e.g., a specific kinase or protease).[21]

Materials:

-

Purified recombinant target enzyme.

-

Specific substrate for the enzyme (e.g., a peptide for a protease, ATP and a peptide for a kinase).

-

Assay buffer optimized for enzyme activity.

-

5-Cyclohexyl-1,3,4-oxadiazol-2-amine (test compound), dissolved in DMSO to create a high-concentration stock.

-

A known inhibitor of the enzyme (positive control).

-

96-well microplates (black or white, depending on detection method).

-

Microplate reader capable of detecting absorbance, fluorescence, or luminescence.

Procedure:

-

Prepare Reagents: Create working solutions of the enzyme and substrate in assay buffer. Prepare a serial dilution of the test compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically ≤1%.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (including a vehicle control with only DMSO), and the enzyme solution.

-

Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for reaching equilibrium.[22]

-

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measure Product Formation: Monitor the signal (e.g., fluorescence) over time using a microplate reader. The initial rate of the reaction is determined from the linear portion of the progress curve.

Data Analysis & Interpretation:

-

Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of inhibition relative to the vehicle control.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][23][24]

-

Trustworthiness: A well-defined sigmoidal curve with a good R-squared value provides confidence in the calculated IC50. A potent IC50 value (typically in the nanomolar to low micromolar range) confirms a direct and specific interaction between the compound and the target.

-

| Compound Concentration (nM) | Enzyme Activity (RFU/min) | Percent Inhibition (%) |

| 0 (Vehicle) | 1500 | 0 |

| 1 | 1450 | 3.3 |

| 10 | 1200 | 20.0 |

| 50 | 800 | 46.7 |

| 100 | 550 | 63.3 |

| 500 | 200 | 86.7 |

| 1000 | 100 | 93.3 |

Detailed Protocol: Cell-Based Target Engagement Assay

Objective: To confirm that the compound affects its target in a live-cell context and elicits a predicted cellular phenotype.[25][26]

Materials:

-

A human cell line that expresses the target of interest and is relevant to a disease model (e.g., a cancer cell line for an anti-cancer target).[26]

-

Appropriate cell culture medium and supplements.

-

Test compound and controls.

-

Reagents for measuring a downstream cellular event (e.g., a cell viability reagent like MTS or a reporter gene assay system).

Procedure:

-

Cell Culture: Plate the cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine for a specified duration (e.g., 24, 48, or 72 hours).

-

Causality: The incubation time must be sufficient for the compound to enter the cells, engage the target, and produce a measurable downstream effect on the cellular pathway.[27]

-

-

Endpoint Measurement: At the end of the incubation period, add the detection reagent according to the manufacturer's protocol and measure the output signal (e.g., absorbance for a cell viability assay).

-

Trustworthiness: The assay should demonstrate a dose-dependent effect. For example, if the target is essential for cell proliferation, we expect to see a decrease in cell viability as the compound concentration increases.[28]

-

Data Analysis & Interpretation:

-

Similar to the biochemical assay, calculate the percent effect (e.g., percent cytotoxicity) for each concentration.

-

Plot a dose-response curve and calculate the EC50 (the effective concentration that gives 50% of the maximal response). An EC50 value that is reasonably close to the biochemical IC50 provides strong evidence of on-target activity.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous framework for predicting and validating the biological targets of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine. By integrating a consensus-based in silico approach with confirmatory biochemical and cell-based assays, researchers can move confidently from an unknown compound to a validated lead molecule with a defined mechanism of action. The broad therapeutic potential suggested by the 1,3,4-oxadiazole scaffold underscores the importance of such a detailed investigation. The successful identification of specific, high-affinity targets will be the critical next step in unlocking the full therapeutic promise of this compound and guiding its future development as a potential novel therapeutic agent.

References

- Machine learning approaches and databases for prediction of drug–target interaction: a survey paper - PMC - PubMed Central. (n.d.).

-

ChEMBL. (n.d.). EMBL-EBI. Retrieved January 12, 2026, from [Link]

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed. (2025, May). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

(PDF) Machine learning approaches and databases for prediction of drug-target interaction: A survey paper - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (2025, June 6). Taylor & Francis. Retrieved January 12, 2026, from [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed. (2014, July). Retrieved January 12, 2026, from [Link]

-

In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo - Journal of Applied Pharmaceutical Research. (2022, September 30). Retrieved January 12, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, May). Retrieved January 12, 2026, from [Link]

-

Full article: Validation guidelines for drug-target prediction methods. (n.d.). Retrieved January 12, 2026, from [Link]

-

3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity | Journal of Chemical Information and Modeling - ACS Publications. (2024, October 30). Retrieved January 12, 2026, from [Link]

-

SuperPred. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design and biological evaluation of 1,3,4-oxadiazole derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

ChEMBL EBI Small Molecules Database. (n.d.). Kaggle. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved January 12, 2026, from [Link]

-

How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. (2023, November 2). Retrieved January 12, 2026, from [Link]

-

Can AI identify new drug targets that were previously missed by traditional methods? (n.d.). Retrieved January 12, 2026, from [Link]

-

How to determine an IC50 - FAQ 1859. (n.d.). GraphPad. Retrieved January 12, 2026, from [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - MDPI. (2022, March 25). Retrieved January 12, 2026, from [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved January 12, 2026, from [Link]

-

Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Validation guidelines for drug-target prediction methods | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery of newer 1,3,4-Oxadiazole clubbed Isoindoline-1,3-dione derivatives as potential anticancer agents: Design, machine learning, synthesis, molecular docking, ADMET, DFT and MD simulation | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 12, 2026, from [Link]

-

Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Retrieved January 12, 2026, from [Link]

-

Target identification and validation in research - WJBPHS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Optimized pharmacophore of 1,3,4-oxadiazole-chalcone hybrid molecule. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Applying analytical method validation to cell-based potency assays. (n.d.). Retrieved January 12, 2026, from [Link]

-

Target Discovery: Identification and Validation. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix. Retrieved January 12, 2026, from [Link]

-

5.4: Enzyme Inhibition. (2021, September 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020, September 22). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. excelra.com [excelra.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 7. PubChem - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. ChEMBL - Wikipedia [en.wikipedia.org]

- 11. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ChEMBL - ChEMBL [ebi.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 20. wjbphs.com [wjbphs.com]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. marinbio.com [marinbio.com]

- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 28. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

In silico modeling of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine interactions

An In-Depth Technical Guide: In Silico Modeling of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 5-Cyclohexyl-1,3,4-oxadiazol-2-amine combines this versatile heterocycle with a bulky lipophilic group and a key hydrogen-bonding amine, creating a compound of significant therapeutic interest. This technical guide provides a comprehensive framework for the in silico investigation of this molecule, moving beyond procedural steps to elucidate the scientific rationale behind each computational choice. We will navigate the complete workflow from target selection to the dynamic simulation of protein-ligand interactions, equipping researchers with the knowledge to generate robust, experimentally-testable hypotheses.

The Strategic Imperative: Why Model This Compound?

In silico modeling is not merely a preliminary step but a strategic tool that de-risks and accelerates drug discovery. For a molecule like 5-Cyclohexyl-1,3,4-oxadiazol-2-amine, computational methods allow us to:

-

Hypothesize Mechanisms of Action: By screening against known biological targets, we can predict its potential pharmacological effects. The 1,3,4-oxadiazole class has shown activity against targets like cyclooxygenase (COX) enzymes, thymidine phosphorylase, and B-cell lymphoma 2 (BCL-2).[4][5][6][7]

-

Elucidate Binding Energetics and Conformation: Understanding the precise orientation (pose) and the key molecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex is fundamental to rational drug design.[8][9]

-

Guide Lead Optimization: Computational models can predict how structural modifications to the cyclohexyl or amine groups might enhance binding affinity or selectivity, thereby prioritizing synthetic efforts.

-

Provide Dynamic Insight: Beyond a static picture, molecular dynamics (MD) simulations reveal the stability of the interaction over time and account for the inherent flexibility of both the protein and the ligand.[10][11]

This guide will use Cyclooxygenase-2 (COX-2) as a representative target, given the well-documented anti-inflammatory potential of many oxadiazole derivatives.[6][7]

The Computational Workflow: A Self-Validating System

A robust in silico study is a multi-stage process where each step builds upon and validates the previous one. Our workflow is designed to ensure the scientific integrity of the final model.

Caption: The integrated in silico drug discovery workflow.

Phase 1: Foundational Asset Preparation

The adage "garbage in, garbage out" is paramount in computational chemistry. The quality of your input structures directly dictates the reliability of your results.

Protocol 3.1: Target Protein Preparation (COX-2)

Rationale: A raw crystal structure from the Protein Data Bank (PDB) is an incomplete model. It lacks hydrogen atoms, may have missing atoms or residues, and does not have the correct protonation states for physiological pH. This protocol corrects these deficiencies.

Step-by-Step Methodology:

-

Structure Retrieval: Download the crystal structure of human COX-2 from the RCSB PDB database (e.g., PDB ID: 5KIR). Prioritize high-resolution (<2.5 Å) structures co-crystallized with a known inhibitor.

-

Initial Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-protein atoms, including water molecules, crystallization agents, and the original ligand. Expert Insight: Retain structurally important water molecules known to mediate protein-ligand interactions, if any are documented for your target.

-

Structural Correction: Check for and repair any missing side chains or loops. If significant segments are missing, homology modeling may be required, though this introduces a higher level of uncertainty.

-

Protonation: Add hydrogen atoms and predict the protonation states of ionizable residues (His, Asp, Glu, Lys) at a physiological pH of 7.4 using a dedicated tool like H++ or PROPKA. This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.

-

Charge Assignment & Minimization: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). Perform a brief energy minimization to relax the structure and remove any steric clashes introduced during preparation.

Protocol 3.2: Ligand Preparation (5-Cyclohexyl-1,3,4-oxadiazol-2-amine)

Rationale: The ligand's 3D conformation, tautomeric form, and charge distribution must be accurately represented. The flexibility of the cyclohexyl ring requires careful consideration.

Step-by-Step Methodology:

-

Generate 3D Structure: Build the molecule in a 2D chemical sketcher and convert it to a 3D structure.

-

Generate Tautomers/Protonation States: At pH 7.4, the 2-amino group is likely to be protonated. Generate all reasonable ionization and tautomeric states to ensure the biologically relevant form is tested.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or, for higher accuracy, a quantum mechanical method. This yields a low-energy starting conformation.

-

Charge Calculation: Calculate partial atomic charges. For novel scaffolds, quantum mechanical calculations (e.g., using Gaussian with the RESP method) are recommended for deriving accurate charges compatible with your protein force field.

Phase 2: Molecular Docking – Predicting the Static Pose

Molecular docking predicts the preferred orientation of the ligand within the protein's active site and provides a score to estimate binding affinity.[9][12]

Caption: The molecular docking and validation workflow.

Protocol 4.1: Docking Simulation

Rationale: The goal is to comprehensively search the conformational space of the ligand within the defined active site. The choice of docking software depends on a trade-off between speed and accuracy.

Step-by-Step Methodology:

-

Binding Site Definition: Define a docking grid box centered on the active site. A common and effective method is to center the grid on the position of a co-crystallized ligand. The grid should be large enough to permit the ligand to freely rotate and translate.

-

Protocol Validation (Trustworthiness): As a crucial control, first dock a known inhibitor (ideally the one from the crystal structure) into the prepared protein. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).

-

Ligand Docking: Run the docking simulation for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine using a validated program like AutoDock Vina, Glide, or GOLD.[12][13] Generate multiple binding poses (e.g., 10-20).

-

Pose Analysis:

-

Scoring: Rank the poses by their docking scores. Be aware that scores from different programs are not directly comparable.

-

Clustering: Group similar poses based on RMSD. The most populated cluster often represents the most favorable binding mode.

-

Visual Inspection: Critically examine the top-ranked poses. Look for chemically sensible interactions: Does the amino group form a hydrogen bond with a key residue? Does the cyclohexyl ring sit in a hydrophobic pocket?

-

Table 1: Example Docking Results Summary for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine into COX-2

| Docking Program | Top Pose Score (kcal/mol) | Key Predicted Interactions |

| AutoDock Vina | -9.2 | H-bond with Ser530; Hydrophobic contact with Val349, Leu352 |

| Schrödinger Glide | -8.5 (GlideScore) | H-bond with Ser530, Arg120; Hydrophobic contact with Tyr385 |

Phase 3: Molecular Dynamics – From a Static Pose to a Dynamic Interaction

MD simulations provide insights into the stability of the docked complex and the dynamics of the molecular recognition process over time.[8][10][11]

Protocol 5.1: MD Simulation of the Protein-Ligand Complex

Rationale: A protein is not a static entity. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a more realistic view of the binding event and testing the stability of the predicted docking pose.

Step-by-Step Methodology:

-

System Building: Select the most promising protein-ligand pose from docking. Place the complex in the center of a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.

-

Minimization: Perform a series of energy minimization steps, first on the water and ions, and then on the entire system, to remove any bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (e.g., 1 atm). This is done in two main phases:

-

NVT Ensemble: Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This equilibration phase ensures the system is stable before the production run.

-

-

Production MD: Run the simulation for a significant period (e.g., 100-500 nanoseconds) under an NPT ensemble. Save the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the stability of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

-

Conclusion and Guiding Future Experiments

The synthesis of data from molecular docking and MD simulations provides a powerful, multi-faceted model of how 5-Cyclohexyl-1,3,4-oxadiazol-2-amine interacts with its target. The docking pose provides the initial hypothesis, while the MD simulation validates its stability and dynamic behavior.

This in silico evidence forms the basis for designing focused, efficient wet-lab experiments:

-

Structure-Activity Relationship (SAR): If the cyclohexyl group is predicted to be in a large hydrophobic pocket, synthesize analogs with larger or smaller lipophilic groups to probe the pocket's boundaries.

-

Site-Directed Mutagenesis: If the 2-amino group is predicted to form a critical hydrogen bond with a specific residue (e.g., a serine), mutating that residue to an alanine should, according to the model, significantly reduce binding affinity, an experimentally verifiable prediction.

By rigorously applying this integrated computational and analytical workflow, researchers can transition from a compound of interest to a well-defined lead candidate with a clear, testable mechanism of action, ultimately accelerating the path to discovery.

References

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. PubMed, National Center for Biotechnology Information. [Link]

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Taylor & Francis Online. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed, National Center for Biotechnology Information. [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. Asian Journal of Chemistry. [Link]

-

Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. SpringerLink. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Center for Biotechnology Information. [Link]

-

In Silico Prediction and Molecular Docking Studies of N -Amidoalkylated Derivatives of 1, 3, 4-Oxadiazole as COX-1 and COX-2 Potential Inhibitors. ResearchGate. [Link]

-

Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed, National Center for Biotechnology Information. [Link]

-

Small-molecule ligand docking into comparative models with Rosetta. Semantic Scholar. [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

-

Pharmacophore Modeling and Molecular Properties. ResearchGate. [Link]

-

Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Center for Biotechnology Information. [Link]

-

Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. Bentham Science. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Oriental Journal of Chemistry. [Link]

-

Preparation Complexes of Ligand 2–Cyclohexyl Thio–5–Phenyl–1,3,4–Oxadiazole. Journal of Education and Science. [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information. [Link]

Sources

- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 13. youtube.com [youtube.com]

Literature review of 1,3,4-oxadiazole derivatives' bioactivity

An In-depth Technical Guide to the Bioactivity of 1,3,4-Oxadiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Renowned for its favorable physicochemical properties, metabolic stability, and ability to participate in hydrogen bonding, this nucleus serves as a "privileged scaffold" in modern drug discovery.[3][4] Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] This guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols related to the major bioactivities of these versatile compounds.

The 1,3,4-Oxadiazole Scaffold: A Foundation for Bioactivity

The unique arrangement of one oxygen and two nitrogen atoms within the 1,3,4-oxadiazole ring confers distinct electronic and structural properties.[6] Its stability and capacity to act as a bioisostere for amide and ester groups make it an attractive component for designing novel therapeutic agents with improved pharmacokinetic profiles.[4] Researchers have successfully integrated this scaffold into a multitude of molecular frameworks, leading to the discovery of compounds with highly specific and potent biological effects.[1][5]

General Synthetic Strategies

The accessibility and versatility of synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles are key to their widespread investigation. The most prevalent methods involve the cyclization of intermediates derived from carboxylic acids and hydrazides.

Common Synthetic Pathway

A typical and robust method involves the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by cyclodehydration with another carboxylic acid or its derivative.

Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis from Acid Hydrazides

This protocol outlines a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration.[7][8]

-

Esterification: A substituted aromatic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid to form the corresponding ethyl ester.[7]

-

Hydrazide Formation: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to yield the acid hydrazide.[7][8]

-

Cyclodehydration: An equimolar mixture of the acid hydrazide and a second aromatic carboxylic acid is refluxed in a dehydrating agent, such as phosphorus oxychloride (POCl₃), for several hours.[7][8]

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.[6][9]

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is one of the most extensively studied areas, with compounds demonstrating efficacy against a wide range of human cancer cell lines.[10][11] Their activity stems from the ability to interact with numerous biological targets crucial for cancer cell proliferation and survival.[12][13]

Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Mechanisms of Action

-

Enzyme Inhibition: Many derivatives function by inhibiting enzymes vital to cancer cell growth. This includes histone deacetylases (HDACs), topoisomerases, thymidylate synthase, and matrix metalloproteinases (MMPs).[9][10][11][12] For example, certain compounds show potent HDAC inhibitory activity, leading to cell cycle arrest and apoptosis.[11]

-

Growth Factor Inhibition: They can target growth factor signaling pathways, such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[13]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vinca alkaloids.[10][13]

-

Transcription Factor Inhibition: Recent studies have shown that 1,3,4-oxadiazoles can suppress aberrant signaling pathways, such as NF-κB and STAT3, which are constitutively active in many cancers and drive proliferation and survival.[8][13]

Cytotoxicity Data Summary

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thio-acetamide derivatives | A549 (Lung) | <0.14 - 7.48 | Apoptosis, MMP-9 Inhibition | [9] |

| Diarylureas | PC-3 (Prostate) | 0.67 | Not specified | [12] |

| Thioether derivatives | HepG2 (Liver) | 0.7 | Thymidylate Synthase Inhibition | [5] |

| Diaryl/heteroaryl derivatives | MDA-MB-231 (Breast) | <10 | Apoptosis, STAT3 Inhibition | [13] |

| Benzo[b]thiophene derivatives | HCCLM3 (Liver) | 27.5 | NF-κB Inhibition, Apoptosis | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-oxadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16]

Antibacterial and Antifungal Action

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. Some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[14] In fungi, a proposed mechanism is the inhibition of lanosterol-14α-demethylase, an enzyme critical for ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[16] The presence of specific substituents, such as halogens or nitro groups, can significantly enhance antimicrobial potency.[16]

Antimicrobial Activity Data

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Cyclopropanecarboxamide derivatives | S. aureus (including MRSA) | 4 - 16 | [14] |

| Pyridyl methanol derivatives | MRSA | 62 | [15] |

| Thio-benzaldehyde derivatives | E. coli, P. aeruginosa | Not specified (Excellent activity) | [17] |

| Nitro-substituted derivatives | Candida species | 0.78 - 3.12 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well. Include a positive control (microorganism, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. 1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[18][19]

Mechanism of Action

The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19] By inhibiting these enzymes, the compounds reduce the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Another validated in vitro method is the inhibition of heat-induced albumin denaturation, which serves as a model for protein denaturation seen in inflammatory responses.[20][21]

Anti-inflammatory Activity Data

| Assay | Compound Class | Activity (% Inhibition) | Standard Drug | Reference |

| Carrageenan-induced paw edema | Anilide derivatives | 79.83% | Ibuprofen (84.71%) | [21] |

| Albumin denaturation | Substituted benzamides | Moderate to Good | Diclofenac Sodium | [20] |

| Albumin denaturation | Flurbiprofen-hybrids | 74.16% | Ibuprofen (84.31%) | [21] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema